References:[1] https://www.semanticscholar.org/paper/8baa25c55c14539d6bfb4eda9c29abd7dc2aacdf [] https://www.semanticscholar.org/paper/8e9c9429e0d972e2c5775207634ec19249f7cacb [] https://www.semanticscholar.org/paper/a78f636e6d1a767345da9cbf8bf5d3e7dd786c8f [] https://www.semanticscholar.org/paper/0cd53e9e3e4c78dd5c2dd79af47cb17de810ace9 [] https://www.semanticscholar.org/paper/a30ddfaf3a066098f6c7cca3d38cb8a058043732[19] https://www.semanticscholar.org/paper/ae39a9e3eb0680b3c05b9743e4d57f2897f3715e [] https://www.semanticscholar.org/paper/ce14830c91230e658c9feba3ad110ae53cb4db2d [] https://www.semanticscholar.org/paper/4d625c5aa745c0488eae4bce841e834c1eb39f8c
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of compounds that may exhibit pharmacological properties, particularly in the context of neurological and inflammatory disorders. The compound's structure includes an azetidine ring, which is significant for its biological activity.
The compound has been referenced in various scientific literature and patent applications, indicating its relevance in drug development. Notably, it has been studied for its role as a phosphodiesterase 9 inhibitor, which suggests potential uses in treating conditions such as cognitive dysfunction and neurodegenerative diseases .
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can be classified under:
The synthesis of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one typically involves several steps:
The synthesis may utilize various reagents and conditions, including:
Key data regarding the molecular structure includes:
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can participate in several chemical reactions:
The reactivity of the compound is influenced by its functional groups, particularly the amino and carbonyl functionalities, which can engage in hydrogen bonding and other intermolecular interactions.
The mechanism of action for 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, particularly as a phosphodiesterase inhibitor, involves:
Studies have shown that compounds with similar structures exhibit significant inhibition of phosphodiesterase activity, which correlates with their therapeutic effects .
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one has potential applications in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3